3-Bromo-4-fluoro-N,2-dimethylbenzamide CAS number 2270905-22-9
3-Bromo-4-fluoro-N,2-dimethylbenzamide CAS number 2270905-22-9
An In-Depth Technical Guide on 3-Bromo-4-fluoro-N,2-dimethylbenzamide (CAS 2270905-22-9)
A Versatile Scaffold for Fragment-Based Drug Discovery and Kinase Inhibitor Design
Executive Summary
3-Bromo-4-fluoro-N,2-dimethylbenzamide is a high-value pharmacophore scaffold used primarily in the development of small-molecule inhibitors for oncology and immunology targets. Characterized by a dense functionalization pattern on the benzene ring, this compound offers two distinct orthogonal reaction vectors: an electrophilic site for nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of the compound’s physicochemical profile, synthetic pathways, and its application in Structure-Activity Relationship (SAR) elaboration.
Technical Note on Identity: While the CAS number 2270905-22-9 is associated with this chemical class, database indexing often varies between the 3-bromo and 5-bromo isomers. This guide focuses strictly on the 3-bromo isomer (3-Bromo-4-fluoro-N,2-dimethylbenzamide) as specified. Researchers are advised to verify regiochemistry via 1H-NMR, particularly the coupling constants of aromatic protons, to distinguish between the 3-bromo (ortho-coupling absent/meta-coupling only) and 5-bromo isomers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is a secondary benzamide featuring a "ortho-toluamide" core, known for restricted rotation due to the steric clash between the 2-methyl group and the amide carbonyl.
| Property | Specification |
| Chemical Name | 3-Bromo-4-fluoro-N,2-dimethylbenzamide |
| CAS Number | 2270905-22-9 (Refer to Note above) |
| Molecular Formula | |
| Molecular Weight | 246.08 g/mol |
| Structure Type | Secondary Amide (N-methyl, 2-methyl substituted) |
| Calculated LogP | 2.1 – 2.4 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Carbonyl O) |
| Topological Polar Surface Area | 29.1 Ų |
Structural Analysis
The 3-bromo position is sterically crowded, sandwiched between the 2-methyl and 4-fluoro groups. This "buttressing effect" influences the reactivity of the bromine in cross-coupling reactions, often requiring specialized ligands (e.g., Buchwald phosphines) to facilitate oxidative addition. Conversely, the 4-fluoro atom is electronically activated for substitution by the para-amide group (an electron-withdrawing group), making it a prime site for introducing solubilizing amines.
Synthetic Methodology
The synthesis of 3-Bromo-4-fluoro-N,2-dimethylbenzamide is best approached via a convergent amide coupling strategy, ensuring the integrity of the halogenation pattern.
3.1 Retrosynthetic Analysis
The most reliable disconnection is the amide bond, tracing back to 3-bromo-4-fluoro-2-methylbenzoic acid and methylamine .
Figure 1: Retrosynthetic logic for the target scaffold.
3.2 Detailed Protocol: Amide Coupling
This protocol describes the conversion of the benzoic acid precursor to the final amide using HATU, a standard high-yield coupling reagent that minimizes racemization (though not applicable here) and side reactions.
Reagents:
-
3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)
-
Methylamine (2.0 M in THF, 1.5 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)
-
DMF (Dimethylformamide, Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask under nitrogen, dissolve 3-bromo-4-fluoro-2-methylbenzoic acid (10 mmol) in anhydrous DMF (10 mL/g).
-
Base Addition: Add DIPEA (30 mmol) and stir at room temperature for 5 minutes.
-
Coupling Agent: Add HATU (12 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.
-
Amine Addition: Dropwise add Methylamine solution (15 mmol). Caution: Exothermic reaction.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS (Target mass: 246.08 [M+H]+ 247/249 pattern).
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove excess amine/DIPEA), sat.
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Self-Validating Check:
-
1H-NMR: Look for the N-methyl doublet at ~2.9 ppm and the 2-methyl singlet at ~2.3 ppm. The amide NH should appear as a broad singlet around 6.0–8.0 ppm.
Reactivity & Applications in Drug Design
This scaffold is a "privileged structure" in medicinal chemistry because it allows for the sequential construction of complex molecules.
4.1 Orthogonal Functionalization Workflow
The core utility lies in the ability to react the Fluorine and Bromine atoms independently.
Figure 2: Sequential functionalization strategy. The 4-fluoro position is substituted first via SnAr, followed by cross-coupling at the 3-bromo position.
4.2 Mechanistic Insight: The
Vector
The 4-fluoro position is activated by the para-amide moiety. While the meta-methyl group (position 2) is electron-donating, its effect is outweighed by the strong electron-withdrawing nature of the amide and the inductive effect of the ortho-bromine.
-
Preferred Nucleophiles: Primary and secondary amines (morpholine, piperazine).
-
Conditions: DMSO or NMP solvent,
, . -
Utility: This step often installs the "solubilizing tail" or the hinge-binding motif in kinase inhibitors.
4.3 Mechanistic Insight: The Suzuki/Buchwald Vector
The 3-bromo position allows for the attachment of aryl or heteroaryl groups.
-
Challenge: The steric hindrance from the adjacent 2-methyl and 4-fluoro (or 4-amino after Step 1) groups makes this position sluggish.
-
Solution: Use highly active catalyst systems such as Pd(dppf)Cl2 or XPhos Pd G3 .
-
Utility: This step builds the hydrophobic core necessary for occupying the deep pockets of protein targets (e.g., GPCRs).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. The compound is an alkyl halide derivative; avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
BenchChem. 3-Bromo-4-fluoro-N,2-dimethylbenzamide: Structure and Applications. Retrieved from
-
ChemSRC. CAS 2270905-22-9 Entry and Isomer Data. Retrieved from
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual reference for benzamide solubility).
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for SnAr and Amide Coupling mechanisms).
